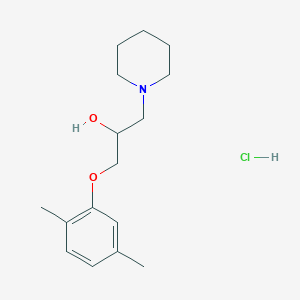
1-(2,5-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of polar aprotic solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,5-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(2,5-Dimethylphenoxy)methyl]piperidine: Shares a similar phenoxy and piperidine structure but differs in the alkyl chain length and substitution pattern.
(2S)-1-(2,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness
1-(2,5-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-7-14(2)16(10-13)19-12-15(18)11-17-8-4-3-5-9-17;/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRHWOIOTZMMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methyl-3-nitrophenyl)hydrazone]](/img/structure/B5067803.png)
![2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B5067815.png)
![(2,4-difluorobenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5067817.png)
![3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5067825.png)
![bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5067834.png)
![(3S,4S)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5067841.png)
![(5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5067856.png)
![(1R*,5S*)-6-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5067870.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(2-naphthyl)-1,2,4-triazine](/img/structure/B5067872.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067881.png)
![4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide](/img/structure/B5067882.png)
![3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE](/img/structure/B5067884.png)
![2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5067900.png)
![3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5067907.png)
